molecular formula C16H14O6 B14143679 4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid CAS No. 861600-12-6

4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B14143679
CAS No.: 861600-12-6
M. Wt: 302.28 g/mol
InChI Key: OTRGXSFRJBUHRJ-UHFFFAOYSA-N
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Description

4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes both carboxylic acid and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of p-hydroxybenzoic acid with 2-(4-carboxyl-3-methoxyphenyl)-5-hydroxypyridoimidazole under specific conditions . The reaction conditions often involve the use of acetic anhydride and 3-propylaminopyridine as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of methoxy groups to carboxylic acids.

    Reduction: Reduction reactions can convert carboxylic acids to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carboxylic acid groups, while reduction may produce alcohols.

Scientific Research Applications

4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy groups may also play a role in modulating the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Carboxy-3-methoxyphenyl)-2-methoxybenzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specialized applications in research and industry.

Properties

CAS No.

861600-12-6

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

4-(4-carboxy-3-methoxyphenyl)-2-methoxybenzoic acid

InChI

InChI=1S/C16H14O6/c1-21-13-7-9(3-5-11(13)15(17)18)10-4-6-12(16(19)20)14(8-10)22-2/h3-8H,1-2H3,(H,17,18)(H,19,20)

InChI Key

OTRGXSFRJBUHRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC)C(=O)O

Origin of Product

United States

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